molecular formula C19H20N2O3S B5892808 4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No.: B5892808
M. Wt: 356.4 g/mol
InChI Key: XOEIBEGRVHSHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound that features a cyano group, an isopropylphenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating in a steam bath.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted thienyl derivatives and isopropylphenyl-substituted compounds. Examples include:

  • 3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienylamine
  • 4-cyano-3-(4-isopropylphenyl)-5-methyl-2-thienylamine

Uniqueness

What sets 4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-[[3-cyano-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11(2)13-4-6-14(7-5-13)18-12(3)25-19(15(18)10-20)21-16(22)8-9-17(23)24/h4-7,11H,8-9H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEIBEGRVHSHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C#N)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.